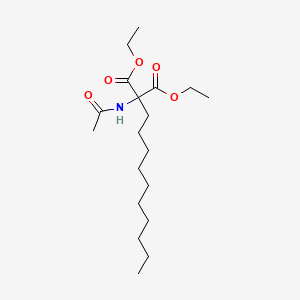

Diethyl(acetylamino)(decyl)propanedioate

Description

Contextualization within Malonate and Acetamido Chemistry Research

The chemical behavior of diethyl(acetylamino)(decyl)propanedioate is deeply rooted in the principles of malonate and acetamido chemistry. The malonate core is a classic synthon in organic chemistry, renowned for the acidity of the α-carbon (the carbon atom situated between the two carbonyl groups of the esters). This acidity allows for easy deprotonation by a suitable base to form a stabilized enolate, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions. wikipedia.orgorganicchemistrytutor.com

The acetamido group, on the other hand, serves as a protected form of an amino group. fiveable.me This functionality is crucial as it allows for the introduction of a nitrogen atom at the α-position, a key feature in the synthesis of α-amino acids. The acetyl protecting group is stable under the basic conditions typically used for the alkylation of the malonate but can be readily hydrolyzed under acidic or basic conditions in the final stages of a synthesis to reveal the primary amine. pearson.com

The synthesis of amino acids using diethyl acetamidomalonate is a well-established variant of the malonic ester synthesis. pearson.com This specific methodology involves the alkylation of the diethyl acetamidomalonate enolate with an appropriate alkyl halide. In the case of this compound, the decyl group is introduced by reacting diethyl acetamidomalonate with a decyl halide, such as 1-bromodecane (B1670165). Subsequent hydrolysis of the ester groups and the amide, followed by decarboxylation, yields the corresponding α-amino acid with a decyl side chain. organicchemistrytutor.compearson.com

Historical Perspectives on Related Synthetic Methodologies for Propanedioate Systems

The synthetic utility of propanedioate systems, particularly diethyl malonate, has been recognized for over a century. The malonic ester synthesis is a classical named reaction in organic chemistry that allows for the conversion of diethyl malonate into a substituted acetic acid. wikipedia.orguobabylon.edu.iq This methodology was a significant advancement in the field of organic synthesis as it provided a reliable method for the formation of carbon-carbon bonds.

Historically, the preparation of malonic acid itself dates back to 1858 when it was first prepared by the French chemist Victor Dessaignes through the oxidation of malic acid. atamanchemicals.comatamankimya.com The industrial production of malonic acid and its esters, such as diethyl malonate, typically involves the hydrolysis of dimethyl malonate or diethyl malonate, which are in turn synthesized from chloroacetic acid. atamanchemicals.comwikipedia.org

The adaptation of the malonic ester synthesis to include an acetamido group on the α-carbon provided a powerful tool for the synthesis of α-amino acids. This acetamidomalonate ester synthesis offers a straightforward and versatile route to a wide range of natural and unnatural amino acids by simply varying the alkylating agent used. pearson.comwikipedia.org This method has become a cornerstone in the synthesis of peptides and other biologically active molecules.

Significance of this compound Scaffolds in Modern Organic Synthesis

The significance of scaffolds like this compound in modern organic synthesis lies in their role as versatile building blocks. researchgate.net The term "scaffold" in this context refers to a core molecular framework that can be systematically modified to generate a library of related compounds. mdpi.com this compound is a prime example of such a scaffold, providing a template for the synthesis of α-amino acids with long alkyl side chains.

The ability to introduce a decyl group is particularly relevant in the synthesis of molecules with tailored lipophilicity. This is of great importance in medicinal chemistry, where the lipid solubility of a drug molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties. By incorporating a long alkyl chain, chemists can fine-tune the pharmacokinetic profile of a target molecule.

Furthermore, the general class of acetamidomalonate esters serves as precursors in the synthesis of various pharmaceuticals. For instance, diethyl acetamidomalonate is a key starting material in the synthesis of fingolimod, a drug used to treat multiple sclerosis. wikipedia.org While direct applications of this compound may be more specialized, its synthesis and reactivity follow the same well-established principles, making it a valuable tool for accessing novel chemical entities with potential biological activity. The versatility of the malonate chemistry allows for further modifications, expanding the range of accessible structures from this scaffold. researchgate.net

Detailed Research Findings

The synthesis of this compound is a direct application of the acetamidomalonate synthesis of amino acids. The key steps are outlined in the table below, based on the general methodology.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Enolate Formation | Diethyl acetamidomalonate, Sodium ethoxide (NaOEt) in Ethanol (B145695) | Sodium diethyl(acetylamino)malonate (enolate) |

| 2 | Alkylation | 1-Bromodecane, heat | This compound |

| 3 | Hydrolysis and Decarboxylation | Aqueous acid (e.g., HCl), heat | DL-2-Aminododecanoic acid |

This synthetic sequence highlights the modularity of the approach, where the nature of the final amino acid is determined by the choice of the alkylating agent in the second step.

Compound Properties

The physical and chemical properties of this compound can be inferred from its constituent parts and related known compounds like diethyl acetamidomalonate.

| Property | Value | Reference |

| Molecular Formula | C21H39NO5 | N/A |

| Molar Mass | 385.54 g/mol | N/A |

| Appearance | Expected to be a solid or oil | chemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol, chloroform; low solubility in water | wikipedia.orgchemicalbook.com |

| Key Functional Groups | Ester, Amide, Alkyl chain | N/A |

Properties

IUPAC Name |

diethyl 2-acetamido-2-decylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO5/c1-5-8-9-10-11-12-13-14-15-19(20-16(4)21,17(22)24-6-2)18(23)25-7-3/h5-15H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQBDSVPGRJHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281125 | |

| Record name | diethyl(acetylamino)(decyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6955-17-5 | |

| Record name | NSC20187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(acetylamino)(decyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Acetylamino Decyl Propanedioate

Classical Approaches to Diethyl(acetylamino)(decyl)propanedioate Synthesis

The traditional synthesis of this compound is rooted in well-established reactions of enolates, particularly the malonic ester synthesis and direct alkylation strategies. These methods are valued for their reliability and the use of readily available starting materials.

Malonic Ester Synthesis Variants

The malonic ester synthesis is a versatile and widely used method for preparing substituted carboxylic acids. uobabylon.edu.iqpatsnap.com In the context of this compound, the starting material is Diethyl acetamidomalonate, which functions as a glycine (B1666218) equivalent with a protecting group. wikipedia.org This approach leverages the acidity of the α-hydrogen located between the two ester carbonyl groups. ucalgary.caaskthenerd.com

The synthesis proceeds through a sequence of three main steps: enolate formation, alkylation, and subsequent workup. ucalgary.caucalgary.ca First, Diethyl acetamidomalonate is treated with a suitable base, such as sodium ethoxide, to deprotonate the α-carbon and form a resonance-stabilized enolate. askthenerd.com This enolate is a potent nucleophile that can then react with an alkyl halide. masterorganicchemistry.comopenochem.org For the synthesis of the target compound, a decyl halide (e.g., 1-bromodecane (B1670165) or 1-iododecane) is used as the electrophile. The enolate attacks the alkyl halide in a nucleophilic substitution reaction (typically SN2), forming a new carbon-carbon bond and yielding the desired this compound. openochem.org If the final product were to be an amino acid, the synthesis would continue with hydrolysis of the ester and amide groups, followed by decarboxylation upon heating in an acidic solution. wikipedia.orgucalgary.ca

| Step | Reactants | Reagents/Conditions | Product |

| 1. Enolate Formation | Diethyl acetamidomalonate | Sodium ethoxide (NaOEt) in Ethanol (B145695) | Sodium diethyl acetamidomalonate (enolate) |

| 2. Alkylation | Sodium diethyl acetamidomalonate, 1-Bromodecane | Ethanol, Reflux | This compound |

A representative reaction scheme for the malonic ester synthesis of this compound.

Alkylation Strategies for this compound Formation

The core of the classical synthesis is the alkylation of the Diethyl acetamidomalonate enolate. The success of this step is highly dependent on the reaction conditions and the reactivity of the electrophile. Long-chain alkyl halides, such as 1-bromodecane, are known to be less reactive than their shorter-chain counterparts. lookchem.com

To overcome the lower reactivity, modified conditions can be employed. The choice of base is critical; while sodium ethoxide in ethanol is standard to prevent transesterification, stronger bases like potassium tert-butoxide can increase the rate of enolate formation and subsequent alkylation. lookchem.comwikipedia.org Research has shown that using potassium tert-butoxide under solvent-free phase-transfer catalysis (PTC) conditions can efficiently facilitate the alkylation of Diethyl acetamidomalonate with electrophiles of low reactivity. lookchem.com This method avoids the issue of transesterification that can occur when using bases like potassium hydroxide (B78521). lookchem.com

The general procedure involves mixing Diethyl acetamidomalonate with the decyl halide, a base, and a phase-transfer catalyst like Aliquat 336. The mixture is shaken at a controlled temperature to yield the product. lookchem.com

| Base | Solvent | Conditions | Outcome/Considerations |

| Sodium Ethoxide (NaOEt) | Ethanol | Classical conditions | Standard procedure; prevents transesterification. wikipedia.org |

| Potassium Hydroxide (KOH) | Dichloromethane | Phase-Transfer Catalysis | Can lead to transesterification as a major side product. lookchem.com |

| Potassium tert-Butoxide (KOtBu) | Solvent-free | Phase-Transfer Catalysis | Effective for unreactive halides like long-chain alkyl bromides; avoids transesterification. lookchem.com |

Comparison of different bases for the alkylation of Diethyl acetamidomalonate.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry seeks to improve upon classical methods by enhancing selectivity, reducing environmental impact, and enabling more efficient production through novel process technologies.

Stereoselective and Enantioselective Synthesis Approaches

The α-carbon of this compound is a stereocenter. Classical synthesis methods, as described above, result in a racemic mixture of enantiomers. wikipedia.org The development of stereoselective and enantioselective methods is crucial for applications where a single enantiomer is required.

While direct enantioselective alkylation of Diethyl acetamidomalonate is challenging, several strategies can be envisioned based on modern asymmetric synthesis principles. One approach involves the use of a chiral phase-transfer catalyst during the alkylation step. These catalysts can create a chiral environment around the enolate, favoring the attack on the decyl halide from one face over the other, thus inducing enantioselectivity.

Another potential route is through enzymatic resolution. Although this is typically performed on the final amino acid product after hydrolysis and decarboxylation, it is a well-established method for obtaining enantiomerically pure compounds derived from malonic ester synthesis. lookchem.comresearchgate.net For instance, enzymes like chymotrypsin (B1334515) or subtilisin can selectively hydrolyze the L-ester of an N-acyl amino acid ester, allowing for the separation of the L-amino acid from the unreacted D-ester. researchgate.net

| Strategy | Description | Potential Outcome |

| Chiral Phase-Transfer Catalysis | Utilizes a chiral catalyst to control the stereochemical outcome of the alkylation reaction. | Enantioenriched this compound. |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the alkylation stereoselectively. | Diastereoselective formation of the product, followed by removal of the auxiliary. |

| Enzymatic Resolution | Post-synthesis separation of enantiomers, often performed on a downstream product like the corresponding amino acid. | Separation of enantiomers to achieve high enantiopurity. researchgate.net |

Potential strategies for the stereoselective synthesis of this compound derivatives.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign processes.

Key areas for improvement include the choice of solvents, reagents, and energy sources. Classical malonic ester synthesis often uses volatile organic solvents. Replacing these with greener alternatives or adopting solvent-free conditions, such as the phase-transfer catalysis method mentioned previously, improves the environmental profile of the synthesis. lookchem.com Atom economy is another important consideration. labmanager.com Catalytic methods are preferred over stoichiometric reagents to minimize waste. For example, developing a catalytic system that can facilitate the C-H activation and functionalization of Diethyl acetamidomalonate would represent a significant green advancement. labmanager.com

Furthermore, the selective monohydrolysis of the resulting diester under environmentally benign conditions (using water with a co-solvent and inexpensive reagents) could be a green alternative to traditional saponification if a half-ester is desired. jst.go.jp

| Principle | Classical Approach | Green Alternative |

| Solvents | Ethanol, Diethyl Ether | Water, Supercritical CO₂, Solvent-free conditions |

| Reagents | Stoichiometric strong base (e.g., NaOEt) | Catalytic base, use of recyclable catalysts |

| Atom Economy | Good, but side reactions can generate waste | Processes designed to maximize incorporation of all materials into the final product |

| Energy | Conventional heating (reflux) | Microwave irradiation, ultrasonic energy |

A comparison of classical and green chemistry approaches.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for chemical synthesis, including enhanced safety, efficiency, and scalability. seqens.comwikipedia.org This technology is increasingly applied in the pharmaceutical and fine chemical industries. acs.orgdrugdeliveryleader.com

The synthesis of this compound is well-suited for a flow chemistry process. The key alkylation step involves the mixing of two streams: one containing the pre-formed enolate of Diethyl acetamidomalonate and the other containing the decyl halide. The use of a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. seqens.comwikipedia.org This level of control can lead to higher yields, improved selectivity, and reduced formation of byproducts, such as dialkylated species. wikipedia.orgevonik.com

Furthermore, flow chemistry can safely handle reactive intermediates, as they are generated and consumed in small volumes within the reactor. evonik.com Multi-step reactions and subsequent purification steps can be integrated into a continuous sequence, leading to a fully automated and highly efficient process. wikipedia.orgacs.org

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio of microreactors |

| Safety | Risks associated with large volumes of reagents and exotherms | Inherently safer due to small reaction volumes and superior temperature control. seqens.com |

| Scalability | Often requires re-optimization of conditions | Scaled by running the process for a longer duration ("scaling-out"). seqens.com |

| Process Control | Manual or semi-automated control of parameters | Precise, automated control over stoichiometry, temperature, and residence time. wikipedia.org |

| Productivity | Limited by reaction and workup time for each batch | Higher throughput for continuous production. acs.org |

A comparison of batch versus flow synthesis for the production of this compound.

Catalyst Development for this compound Synthesis

The core challenge in synthesizing this compound lies in the effective alkylation of the diethyl acetamidomalonate enolate with a decyl halide (e.g., 1-bromodecane or 1-chlorodecane). The development of catalysts for this process aims to enhance reaction rates, improve yields, and allow for milder reaction conditions.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been applied to the alkylation of active methylene (B1212753) compounds, including derivatives of malonic esters.

One of the most common methods for the alkylation of diethyl acetamidomalonate involves the use of a strong base, such as sodium ethoxide (NaOEt), in an alcoholic solvent like ethanol. wikipedia.orgucalgary.ca In this system, the ethoxide acts as a homogeneous base to deprotonate the diethyl acetamidomalonate, forming a soluble sodium enolate. This enolate then acts as a nucleophile, attacking the decyl halide in a standard SN2 reaction. While effective, this method often requires stoichiometric amounts of the base.

Transition metal complexes have also been explored as homogeneous catalysts for similar alkylation reactions. For instance, palladium complexes have been utilized in the alkylation of diethyl acetamidomalonate with various electrophiles. acs.org These reactions can proceed under neutral conditions, with the palladium catalyst facilitating the formation of a nucleophilic intermediate. Another example in the broader context of active methylene compounds is the use of iridium complexes, such as [IrCl(cod)]2 with triphenylphosphine (B44618) (PPh3), which has been shown to catalyze the α-alkylation of active methylene compounds with primary alcohols in a base-free system. rsc.org This "borrowing hydrogen" methodology, if applied to this synthesis, would use decyl alcohol instead of a decyl halide, offering a more atom-economical and environmentally benign route.

Table 1: Homogeneous Catalytic Systems for Alkylation of Diethyl Acetamidomalonate and Related Compounds

| Catalyst/Base | Substrate | Alkylating Agent | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Diethyl Acetamidomalonate | Benzyl chloride | Ethanol | Standard method for generating the enolate for subsequent alkylation. wikipedia.org | wikipedia.org |

| Palladium Complexes | Diethyl Acetamidomalonate | Allylic compounds | Not specified | Catalyzes alkylation with various electrophiles. acs.org | acs.org |

| [IrCl(cod)]2 / PPh3 | Active Methylene Compounds | Primary Alcohols | Not specified | Base-free catalytic α-alkylation. rsc.org | rsc.org |

Heterogeneous Catalysis for this compound Production

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. For the alkylation of malonic esters, solid bases and phase-transfer catalysis (PTC) are prominent heterogeneous approaches.

Solid inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) have been effectively used for the alkylation of diethyl malonate and other active methylene compounds. mdpi.comresearchgate.net These reactions are often performed under solvent-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction rate. mdpi.com Cesium carbonate is noted for its high efficacy, often allowing reactions to proceed at room temperature. researchgate.netresearchgate.net In the context of synthesizing this compound, using a solid base like K2CO3 or Cs2CO3 with a decyl halide would constitute a heterogeneous system, simplifying workup as the base can be removed by simple filtration.

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving a water-soluble reactant and an organic-soluble reactant. In the alkylation of diethyl acetamidomalonate, a solid base (like potassium carbonate or potassium tert-butoxide) is used with a catalytic amount of a phase-transfer agent. tandfonline.comgoogle.com The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a commercial mixture like Aliquat 336, transports the enolate anion from the solid or aqueous phase into the organic phase where it can react with the decyl halide. tandfonline.comlookchem.com This method is particularly effective for alkylating diethyl acetamidomalonate with long-chain, less reactive alkyl halides, which are poorly soluble in aqueous or highly polar media. lookchem.com Research has shown that using potassium tert-butoxide as the base under solvent-free PTC conditions can efficiently alkylate diethyl acetamidomalonate with electrophiles of low reactivity. tandfonline.comlookchem.com

Table 2: Heterogeneous Catalytic Systems for Alkylation of Diethyl Acetamidomalonate and Analogs

| Catalyst System | Base | Substrate | Alkylating Agent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| K2CO3 / TBAB | K2CO3 | Diethyl Malonate | Butyl Bromide | Solvent-free, MW | Mono- and dialkylated products formed. mdpi.com | mdpi.com |

| Cs2CO3 | Cs2CO3 | Diethyl Malonate | Various Alkyl Halides | DMF, 70 °C | Complete conversion observed. researchgate.net | researchgate.net |

| Aliquat 336 / KOtBu | KOtBu | Diethyl Acetamidomalonate | Dodecyl Bromide | Solvent-free, 20°C, 3h | Efficient alkylation with a long-chain halide. lookchem.com | lookchem.com |

Organocatalytic Methods

The term organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. In the context of this compound synthesis, the phase-transfer catalysts discussed above can be classified as organocatalysts.

Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride, and methyltrioctylammonium chloride are organic salts that function as catalysts by facilitating the transport of anions across the interface of two immiscible phases. google.com Their catalytic cycle involves pairing with the diethyl acetamidomalonate anion, rendering it soluble in the organic phase containing the decyl halide, thus enabling the alkylation reaction to proceed. The efficiency of these catalysts allows for the use of milder and more economical inorganic bases like potassium carbonate instead of more hazardous and expensive bases like sodium hydride. mdpi.com

While other classes of organocatalysts (e.g., those based on proline or DMAP) are widely used in various organic transformations, their specific application to the C-alkylation of diethyl acetamidomalonate with long-chain alkyl halides is not prominently documented in the reviewed literature. The primary organocatalytic strategy for this particular transformation remains phase-transfer catalysis.

Chemical Reactivity and Transformation Studies of Diethyl Acetylamino Decyl Propanedioate

Ester Hydrolysis and Transesterification Reactions

The two ethyl ester groups are key sites for chemical modification through hydrolysis and transesterification. These reactions alter the carboxylate functionality and are fundamental steps in the further transformation of the molecule, such as in decarboxylation processes.

Ester Hydrolysis: The saponification of the diethyl ester to the corresponding dicarboxylic acid, (acetylamino)(decyl)propanedioic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, often carried out with mineral acids like hydrochloric acid or sulfuric acid in an aqueous medium, directly yields the dicarboxylic acid. The presence of the bulky decyl group may require more forcing conditions, such as elevated temperatures, to achieve complete hydrolysis due to potential steric hindrance and reduced water solubility.

Transesterification: This process involves the exchange of the ethyl groups of the ester with a different alcohol moiety. masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, reacting Diethyl(acetylamino)(decyl)propanedioate with a large excess of methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) or a base catalyst (e.g., sodium methoxide) will result in the formation of Dimethyl(acetylamino)(decyl)propanedioate. This reaction is an equilibrium process, and using the desired alcohol as the solvent drives the reaction toward the formation of the new ester. masterorganicchemistry.com

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Basic Hydrolysis | 1. NaOH (aq), Δ 2. HCl (aq) | (Acetylamino)(decyl)propanedioic acid | Complete saponification of both ester groups. |

| Acidic Hydrolysis | HCl (aq) or H₂SO₄ (aq), Δ | (Acetylamino)(decyl)propanedioic acid | Directly yields the dicarboxylic acid. |

| Transesterification (to Methyl Ester) | CH₃OH (excess), cat. H₂SO₄ or cat. NaOCH₃, Δ | Dimethyl(acetylamino)(decyl)propanedioate | Equilibrium is driven by the use of methanol as the solvent. |

| Transesterification (to Benzyl Ester) | Benzyl alcohol, cat. Ti(OiPr)₄, Δ | Dibenzyl(acetylamino)(decyl)propanedioate | Lewis acid catalysts can be effective for this transformation. |

Decarboxylation Pathways and Derived Intermediates

A significant reaction pathway for derivatives of malonic acid involves decarboxylation, which is a key step in the synthesis of amino acids from diethyl acetamidomalonate precursors. wikipedia.org For this compound, this transformation is typically performed after the hydrolysis of the ester groups.

The process begins with the complete hydrolysis of both ethyl esters to form the intermediate, (acetylamino)(decyl)propanedioic acid. This substituted malonic acid is thermally unstable. Upon heating, it readily loses a molecule of carbon dioxide to yield 2-(acetylamino)dodecanoic acid. This decarboxylation proceeds through a cyclic transition state if performed under neutral or acidic conditions. The reaction is often carried out by simply heating the hydrolysis mixture. The resulting N-acetylated amino acid can then be subjected to amide hydrolysis to yield the final α-amino acid, 2-aminododecanoic acid. This entire sequence represents a powerful method for synthesizing long-chain, non-proteinogenic amino acids. wikipedia.org

| Step | Starting Material | Reaction | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Ester Hydrolysis (Acidic or Basic) | (Acetylamino)(decyl)propanedioic acid |

| 2 | (Acetylamino)(decyl)propanedioic acid | Thermal Decarboxylation (Δ) | 2-(Acetylamino)dodecanoic acid |

| 3 | 2-(Acetylamino)dodecanoic acid | Amide Hydrolysis (e.g., 6M HCl, Δ) | 2-Aminododecanoic acid |

Amide Functional Group Transformations

The acetylamino group serves as a protecting group for the amine functionality during initial synthesis and alkylation steps. wikipedia.org This group can be transformed, most commonly through hydrolysis, to unveil the primary amine.

Amide hydrolysis is typically conducted under harsh conditions, such as refluxing in strong aqueous acid (e.g., 6M HCl) or base (e.g., concentrated NaOH). This step cleaves the acetyl group, releasing acetic acid (or its salt) and the protonated amine (or free amine), respectively. In the context of amino acid synthesis, this hydrolysis is often the final step after ester hydrolysis and decarboxylation have been completed. wikipedia.org

Other transformations of the amide group are less common for this specific substrate but are chemically plausible. For example, the amide could be reduced to an ethylamine (B1201723) derivative, N-ethyl-2-(diethylcarboxy)-dodecanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, this reaction would also reduce the ester groups to primary alcohols. Selective amide reduction in the presence of esters is challenging and would require specialized reagents.

Alkyl Chain Modifications and Derivatives

The decyl group is a saturated aliphatic chain and is generally unreactive under the conditions used to modify the ester and amide groups. Direct functionalization of the C₁₀ chain, for example through free-radical halogenation, would lack selectivity and is not a synthetically useful approach.

Therefore, modifications to the alkyl chain are strategically introduced via the alkylating agent used in the initial synthesis from diethyl acetamidomalonate. lookchem.com By choosing an appropriately functionalized ten-carbon electrophile, a wide variety of derivatives can be prepared. For instance, using a decenyl halide would introduce a double bond into the chain, which could then be subjected to a range of well-established alkene transformations such as epoxidation, dihydroxylation, ozonolysis, or hydrogenation. This approach allows for the synthesis of complex amino acids with functionalized side chains.

| Alkylating Agent Precursor | Resulting Substituted Malonate | Potential Subsequent Modification |

|---|---|---|

| 10-Bromodec-1-ene | Diethyl(acetylamino)(dec-9-en-1-yl)propanedioate | Oxidative cleavage of the alkene to form a terminal carboxylic acid. |

| 1-Bromo-10-fluorodecane | Diethyl(acetylamino)(10-fluorodecyl)propanedioate | The terminal fluoride (B91410) is stable to many reaction conditions. |

| 10-Bromodecyl acetate (B1210297) | Diethyl(acetylamino)(10-acetoxydecyl)propanedioate | Hydrolysis of the acetate ester to a terminal alcohol. |

Condensation and Cyclization Reactions Involving this compound

Condensation reactions such as the Knoevenagel condensation characteristically require a substrate with an active methylene (B1212753) group—a CH₂ group flanked by two electron-withdrawing groups. organicreactions.orgscribd.com The precursor, diethyl acetamidomalonate, readily undergoes such reactions. However, in this compound, the α-carbon is quaternary, being bonded to a decyl group, an acetylamino group, and two ethoxycarbonyl groups. The absence of an acidic α-hydrogen means that it cannot be deprotonated to form a carbanion and therefore cannot act as a nucleophile in Knoevenagel, Claisen, or similar condensation reactions.

Intramolecular cyclization reactions are theoretically possible but would be challenging. For example, a Dieckmann-type condensation between the two ester groups is not possible. An intramolecular reaction between the amide nitrogen and one of the ester carbonyls to form a five-membered ring (a derivative of pyroglutamic acid) is conceivable but would require specific activation and is likely to be sterically hindered and thermodynamically unfavorable without prior modification of the functional groups. Therefore, the primary utility of this compound lies in its role as a precursor to acyclic molecules, particularly α-amino acids, rather than as a substrate for condensation or cyclization. Cyclocondensation reactions are a feature of the chemistry of unsubstituted or monosubstituted malonates, which can react with dinucleophiles like urea (B33335) or amidines to form heterocyclic systems such as barbiturates. mdpi.com

Mechanistic Investigations of Reactions Involving Diethyl Acetylamino Decyl Propanedioate

Elucidation of Reaction Pathways and Transition States

The reaction pathways for transformations of diethyl(acetylamino)(decyl)propanedioate are analogous to those of the well-established malonic ester synthesis. masterorganicchemistry.comucalgary.cachemistrysteps.com The key steps involve the formation of an enolate, followed by subsequent reactions. Although the decyl group is already installed, further transformations would proceed through this intermediate. The subsequent hydrolysis and decarboxylation steps are central to the reactivity of this molecule.

Hydrolysis: The hydrolysis of the two ester groups can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This pathway proceeds via a BAc2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). epa.gov The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of each ester group. This is generally a two-step process for each ester, involving the formation of a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. The resulting carboxylates are then protonated in a final acidic workup step to yield the dicarboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, ethanol (B145695) is eliminated, and the carboxylic acid is formed.

Decarboxylation: The substituted malonic acid resulting from hydrolysis readily undergoes decarboxylation upon heating. organicchemistrytutor.comstackexchange.com This reaction proceeds through a cyclic, six-membered transition state. stackexchange.com The lone pair on the oxygen of one carboxyl group abstracts the proton from the other carboxyl group, leading to the concerted cleavage of a carbon-carbon bond and the elimination of carbon dioxide. This forms an enol intermediate, which then tautomerizes to the final substituted carboxylic acid. organicchemistrytutor.com

Computational studies on analogous systems, such as the decarboxylation of β-keto acids, support the existence of a cyclic transition state and have been used to calculate the associated energy barriers. masterorganicchemistry.com For malonic acid derivatives, the transition state involves a similar six-membered ring, facilitating the concerted bond-breaking and bond-forming events.

Table 1: Calculated Activation Energies for Decarboxylation of Substituted Malonic Acids (Analogous Systems) Note: Specific data for this compound is not readily available. The following data for analogous compounds illustrates the effect of substitution on the activation energy of decarboxylation.

| Substituted Malonic Acid | Activation Energy (kJ/mol) | Reference Compound |

|---|---|---|

| Malonic Acid | 128 | Parent Compound |

| Methylmalonic Acid | 125 | Alkyl Substituted |

| Dimethylmalonic Acid | 122 | Dialkyl Substituted |

Kinetic Studies of this compound Transformations

Kinetic studies of reactions involving this compound are scarce. However, the kinetics of the fundamental reactions of malonic esters provide a framework for understanding the reactivity of this specific compound.

Hydrolysis Kinetics: The rate of hydrolysis of the ester groups is influenced by several factors, including the catalyst (acid or base), temperature, and the steric and electronic nature of the substituents on the α-carbon.

The base-catalyzed hydrolysis of esters is typically a second-order reaction, with the rate being dependent on the concentrations of both the ester and the hydroxide ion. uv.es The presence of the bulky decyl group and the acetylamino group at the α-position may introduce steric hindrance, potentially slowing the rate of nucleophilic attack at the carbonyl carbons compared to unsubstituted diethyl malonate.

Acid-catalyzed hydrolysis also exhibits a dependence on the concentration of the ester and the acid catalyst. The rate-determining step is generally the nucleophilic attack of water on the protonated carbonyl group.

Decarboxylation Kinetics: The decarboxylation of substituted malonic acids is a first-order reaction, as it is an intramolecular process. The rate of decarboxylation is primarily dependent on the stability of the cyclic transition state and the temperature. Generally, substituted malonic acids decarboxylate at temperatures above 150 °C. stackexchange.com The electronic nature of the substituents can influence the rate, although steric effects are also significant.

Table 2: Representative Rate Constants for the Base-Catalyzed Hydrolysis of Esters Note: Data for this compound is not available. The following table provides rate constants for the hydrolysis of simpler esters to illustrate typical magnitudes.

| Ester | Temperature (°C) | Solvent | Rate Constant, k (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Ethyl Acetate (B1210297) | 25 | Water | 0.11 |

| Ethyl Propionate | 25 | Water | 0.065 |

| Ethyl Butyrate | 25 | Water | 0.042 |

Thermodynamic Considerations in this compound Reactivity

The thermodynamics of reactions involving this compound are dictated by the changes in enthalpy (ΔH) and entropy (ΔS) during the transformation.

Enolate Formation: The deprotonation of the α-carbon is an acid-base equilibrium. The pKa of the α-proton in diethyl malonate is approximately 13, indicating that a relatively strong base is required to form the enolate quantitatively. ucalgary.ca The presence of the acetylamino group, which is electron-withdrawing, is expected to increase the acidity of the α-proton, thus lowering its pKa relative to diethyl malonate and making enolate formation more favorable.

Hydrolysis: The hydrolysis of esters is a thermodynamically favorable process, with a negative Gibbs free energy change (ΔG) under standard conditions. chemguide.co.uk The reaction is typically exothermic (negative ΔH) and results in an increase in the number of molecules, leading to a positive entropy change (ΔS).

Table 3: Standard Thermodynamic Data for the Hydrolysis of Ethyl Acetate (Analogous Reaction) Note: This data is for a simpler ester and serves as an illustrative example.

| Thermodynamic Quantity | Value |

|---|---|

| ΔH° (kJ/mol) | -20.5 |

| ΔS° (J/mol·K) | +12.1 |

| ΔG° (kJ/mol) at 298 K | -24.1 |

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the rates and mechanisms of reactions involving this compound, particularly in transformations that would involve the enolate as an intermediate.

Enolate Formation and Alkylation: The formation of the enolate and its subsequent alkylation (a nucleophilic substitution) are highly sensitive to the solvent. libretexts.org

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the cation of the base and the enolate anion through hydrogen bonding. While they are good at dissolving the reactants, they can stabilize the nucleophilic enolate, thereby reducing its reactivity and slowing down the rate of SN2 reactions. quora.comlibretexts.org

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are capable of solvating the cation of the base but are less effective at solvating the enolate anion. libretexts.org This leaves the enolate "naked" and more nucleophilic, leading to a significant increase in the rate of SN2 alkylation reactions. libretexts.org For instance, the reaction of bromoethane with potassium iodide is reported to be 500 times faster in acetone than in methanol (B129727). libretexts.org

Hydrolysis: The hydrolysis of esters can be carried out in a variety of solvents, often in mixtures of water with a co-solvent like ethanol or dioxane to ensure solubility of the ester. The dielectric constant of the solvent can influence the rate of hydrolysis by affecting the stability of the charged transition state. iiste.org Generally, more polar solvents stabilize the transition state of both acid- and base-catalyzed hydrolysis, thus increasing the reaction rate.

Table 4: Relative Rates of an SN2 Reaction in Different Solvents (Illustrative Example) Reaction: CH₃I + Cl⁻ → CH₃Cl + I⁻

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |

|---|---|---|---|

| Methanol | 33 | Polar Protic | 1 |

| Water | 80 | Polar Protic | 7 |

| Dimethylformamide (DMF) | 37 | Polar Aprotic | 1,200,000 |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 2,800,000 |

Advanced Spectroscopic and Analytical Methodologies in Diethyl Acetylamino Decyl Propanedioate Research

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Diethyl(acetylamino)(decyl)propanedioate Systems

Further research would be required to synthesize and characterize this compound and to subsequently analyze it using the advanced methodologies mentioned in the outline. Without such foundational research, a detailed scientific article on this specific topic cannot be accurately produced.

X-ray Crystallography for this compound Derivatives and Intermediates

While specific X-ray crystallography data for this compound is not extensively available in public literature, the structural elucidation of its derivatives and intermediates is effectively achieved using this powerful analytical technique. Research on analogous malonic acid derivatives provides a clear framework for how X-ray crystallography is applied to determine the precise three-dimensional atomic arrangement, molecular conformation, and intermolecular interactions in the solid state.

A pertinent example is the study of geminal diazide derivatives based on diethyl malonate, such as Diethyl 2,2-diazidomalonate. d-nb.info In such research, single-crystal X-ray diffraction, often conducted at low temperatures to minimize thermal vibrations and obtain a more precise structure, is the method of choice. d-nb.info The analysis of the resulting diffraction pattern allows for the determination of key structural parameters, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's stability and reactivity. For instance, in the study of 2,2-diazidomalonic acid, a derivative of the diethyl ester, X-ray analysis revealed significant intermolecular hydrogen bonding interactions that stabilize the crystal lattice. d-nb.info This type of information is invaluable for understanding the physical properties of the compound and for designing further chemical modifications.

The crystallographic data obtained for such derivatives provides a reliable model for predicting the molecular geometry of related compounds like this compound.

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Provides fundamental information about the packing of molecules in the crystal. |

| Space Group | Defines the specific symmetry elements present within the crystal lattice. | Allows for the complete description of the crystal structure. |

| Unit Cell Dimensions (Å, °) | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Key Bond Lengths (Å) | Distances between specific atoms (e.g., C=O, C-N, N=N) are precisely measured. | Confirms the covalent structure and can indicate electronic effects like conjugation. |

| Intermolecular Interactions | Identification of non-covalent interactions, such as hydrogen bonds (e.g., O...H). d-nb.info | Explains the forces holding the molecules together in the crystal, influencing properties like melting point. |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound. They are routinely employed to assess the purity of starting materials, intermediates, and the final product, as well as to monitor the progress of a chemical reaction over time. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends largely on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) Applications

Gas chromatography is highly effective for the analysis of volatile and thermally stable compounds. For intermediates and starting materials in the synthesis of this compound, such as Diethyl Malonate, GC is an ideal method for purity assessment and quantification. dtic.mil

In a typical application, a sample is vaporized and injected onto a chromatographic column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. A flame ionization detector (FID) is commonly used for quantitative analysis of organic compounds like malonate esters. dtic.mil

Research has focused on developing robust GC methods for determining trace quantities of diethyl malonate in various matrices. dtic.mil By creating calibration curves from standards of known concentration, it is possible to accurately quantify the amount of a specific compound in an unknown sample. This is critical for ensuring the stoichiometric balance in a reaction and for detecting residual starting materials in a final product.

| Parameter | Condition | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | Separates volatile components and provides a sensitive signal for quantification. |

| Column | Packed or capillary column (e.g., fused silica (B1680970) with a specific stationary phase) | The site of separation; the choice of stationary phase is critical for resolution. |

| Injector Temperature | Typically >200 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Temperature Program | Isothermal or gradient (e.g., initial temp, ramp rate, final temp) | Controls the elution of compounds from the column to achieve optimal separation. |

| Detector Temperature | Typically >250 °C | Prevents condensation of the eluted compounds before detection. |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to transport the sample through the column. |

| Quantification | External standard calibration curve (Peak Area vs. Concentration) | Allows for the accurate determination of the concentration of the analyte. dtic.mil |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

For larger, less volatile, and potentially thermally sensitive molecules like this compound and its complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) is the more appropriate technique. HPLC operates at ambient or slightly elevated temperatures, preventing the degradation of the analyte.

In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). When a sample mixture is injected, its components separate based on their differing affinities for the stationary and mobile phases. The separated components are then detected by a suitable detector, such as a UV-Vis spectrophotometer or a mass spectrometer (MS).

The coupling of HPLC with mass spectrometry (LC-MS) is a particularly powerful technique for analyzing complex reaction mixtures, such as those encountered during the synthesis of long-chain esters. nih.gov It provides not only retention time data for separation but also mass-to-charge ratio information, which allows for the definitive identification of individual components. For instance, in the synthesis of amino acid decyl esters, LC-MS is used to confirm the formation of the desired product and to identify any byproducts or unreacted starting materials in the mixture. nih.gov This method is directly applicable to monitoring the acylation and alkylation steps in the synthesis of this compound.

| Analytical Goal | HPLC/LC-MS Role | Information Obtained |

|---|---|---|

| Reaction Monitoring | Analysis of aliquots taken from the reaction at different time points. | Disappearance of starting materials and appearance of the product peak. |

| Product Identification | Mass spectrometer detects the molecular weight of compounds as they elute. | Confirmation of the target molecule by its molecular ion peak (e.g., [M+H]+). nih.gov |

| Purity Assessment | Integration of the peak area of the main product relative to all other peaks. | Quantitative measure of the purity of the final isolated compound. |

| Byproduct Analysis | Separation and identification of minor peaks in the chromatogram. | Structural information on side-products, aiding in reaction optimization. |

Computational and Theoretical Chemistry Studies of Diethyl Acetylamino Decyl Propanedioate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods can predict molecular geometries, energies, and reactivity.

The electronic structure of Diethyl(acetylamino)(decyl)propanedioate is characterized by the interplay of its functional groups: the acetylamino group, the two ethyl ester groups, and the long decyl hydrocarbon chain. Density Functional Theory (DFT) is a common method for such analyses. mdpi.comaalexmmaldonado.com For a molecule of this nature, calculations would likely employ a functional like B3LYP with a basis set such as 6-31G(d,p) to balance accuracy and computational cost. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. It is anticipated that the HOMO would have significant contributions from the acetylamino group, while the LUMO would be centered around the ester carbonyls. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. ssrn.com

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Based on calculations of similar amido-esters ssrn.comresearchgate.net |

| LUMO Energy | -0.5 to -1.5 eV | Based on calculations of similar amido-esters ssrn.com |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | Indicative of a kinetically stable molecule ssrn.com |

| Dipole Moment | 2.5 to 4.0 D | Contribution from polar amide and ester groups |

| Mulliken Charges | Negative charges on O and N atoms, positive on carbonyl C | Typical for amides and esters mdpi.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantum chemical calculations can elucidate potential reaction pathways for this compound. A key reaction for the parent compound, diethyl acetamidomalonate, is its use in the synthesis of amino acids, which involves deprotonation at the central carbon followed by alkylation. wikipedia.org For the decyl-substituted compound, theoretical studies could model the thermodynamics and kinetics of similar reactions.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This would allow for the determination of activation energies, which are crucial for predicting reaction rates. For instance, the acidity of the proton on the central carbon atom, flanked by two ester groups and an acetylamino group, can be precisely calculated. The presence of the bulky decyl group may sterically hinder the approach of a base, potentially affecting the rate of deprotonation compared to the non-decylated analog.

Validation of these theoretical predictions would ideally involve comparison with experimental data. However, in the absence of such data for the target molecule, comparison with experimental results for closely related reactions can provide a degree of confidence in the computational model.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment.

The conformational landscape of this compound is complex due to the presence of multiple rotatable bonds. columbia.educhemistrysteps.com The long decyl chain, in particular, can adopt a vast number of conformations. libretexts.orglibretexts.org MD simulations can explore these conformations and identify the most energetically favorable ones. nih.gov

Table 2: Key Dihedral Angles and Predicted Energetics for Conformational Analysis

| Dihedral Angle | Description | Predicted Low-Energy Conformation | Predicted Energy Barrier for Rotation |

|---|---|---|---|

| C-C-C-C (in decyl chain) | Rotation around C-C bonds in the alkyl tail | Staggered (anti and gauche) | 3-5 kcal/mol |

| O=C-C-N | Rotation around the central C-C bond | Staggered arrangements of substituents | 4-6 kcal/mol |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The behavior of this compound in solution is heavily dependent on the nature of the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules. aalexmmaldonado.com In a polar solvent like water, the polar head (the acetylamino and diethyl propanedioate groups) will form hydrogen bonds and dipole-dipole interactions with water molecules. Conversely, the non-polar decyl tail will be subject to the hydrophobic effect, leading to an ordering of water molecules around it.

In a non-polar solvent, the interactions would be dominated by weaker van der Waals forces. The simulations can quantify these interactions and predict properties such as the solvation free energy. By analyzing the radial distribution functions of solvent molecules around different parts of the solute, a detailed picture of the solvation shell can be obtained. This is crucial for understanding the molecule's solubility and how it might orient itself at interfaces. mdpi.com

Docking and Ligand-Binding Studies (Chemical Interaction Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com While this compound is not a known drug, docking studies can provide hypothetical insights into its potential interactions with biological macromolecules, focusing on the chemical nature of these interactions. nih.gov

Given its structure, with a polar head group and a long lipid-like tail, it could be hypothesized to interact with proteins that have binding sites accommodating such amphipathic molecules, such as serum albumins or certain enzymes. nih.gov Docking simulations would place the molecule into a target binding site and score the different poses based on the predicted binding affinity.

The primary chemical interactions that would be assessed include:

Hydrogen Bonds: The amide N-H and the carbonyl oxygens of the amide and ester groups can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The decyl chain would favorably interact with non-polar pockets in a protein, driven by the hydrophobic effect.

These studies are valuable for generating hypotheses about the molecular recognition of functionalized propanedioates and related N-acylated amino acid derivatives. researchgate.netnih.gov

Table 3: Hypothetical Interaction Profile from Docking Studies

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in a Binding Site |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygens (Amide and Esters) | Arginine, Lysine, Serine, Threonine, Tyrosine |

| Hydrophobic | Decyl Chain | Leucine, Isoleucine, Valine, Phenylalanine |

| Van der Waals | Entire Molecule | All residues in close contact |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for this compound Analogues (Chemical Properties Focus)

Quantitative Structure-Property Relationship (QSPR) studies represent a pivotal computational approach in modern chemistry for predicting the physicochemical properties of molecules based on their structural and electronic features. For this compound and its analogues, QSPR models can offer valuable insights into key chemical properties, thereby guiding synthesis and application efforts without the need for extensive empirical testing. This section explores the application of QSPR methodologies to predict the chemical properties of this family of compounds.

The fundamental principle of QSPR is that the molecular structure, as encoded by various calculated parameters known as molecular descriptors, dictates the compound's properties. A typical QSPR study involves several key stages: the creation of a dataset of analogous compounds, calculation of a wide array of molecular descriptors, selection of the most relevant descriptors, development of a mathematical model correlating these descriptors with the property of interest, and rigorous validation of the model's predictive power.

For analogues of this compound, which are characterized by a central malonic ester core, an N-acyl group, and a long alkyl chain, QSPR models can predict a range of chemical properties. These properties are critical for understanding the behavior of these molecules in various chemical and biological systems. Key properties amenable to QSPR modeling include lipophilicity, solubility, and chemical reactivity.

Lipophilicity Prediction:

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter influencing a molecule's solubility, absorption, and transport characteristics. For this compound analogues, the interplay between the polar acetylamino and diethyl ester groups and the nonpolar decyl chain will significantly govern their lipophilicity. QSPR models for predicting logP typically employ descriptors that quantify molecular size, polarity, and hydrogen bonding capacity.

A hypothetical QSPR study on a series of analogues where the length of the alkyl chain (R) is varied could involve the calculation of descriptors such as the molecular weight (MW), the calculated logP (e.g., AlogP), the total polar surface area (TPSA), and the number of rotatable bonds (nRotB). The resulting data could be used to build a linear regression model.

Interactive Data Table: Hypothetical Descriptors for Lipophilicity (logP) Prediction of Analogues

| Analogue (R group) | Molecular Weight (MW) | AlogP | TPSA (Ų) | nRotB | Predicted logP |

| -CH₃ (Methyl) | 287.34 | 1.85 | 72.83 | 7 | 1.92 |

| -C₄H₉ (Butyl) | 329.42 | 3.38 | 72.83 | 10 | 3.45 |

| -C₈H₁₇ (Octyl) | 385.53 | 5.42 | 72.83 | 14 | 5.51 |

| -C₁₀H₂₁ (Decyl) | 413.58 | 6.44 | 72.83 | 16 | 6.53 |

| -C₁₂H₂₅ (Dodecyl) | 441.64 | 7.46 | 72.83 | 18 | 7.55 |

Aqueous Solubility Modeling:

Aqueous solubility is another fundamental chemical property that can be effectively modeled using QSPR. For this class of compounds, solubility is expected to decrease with the increasing length of the nonpolar alkyl chain. A QSPR model for aqueous solubility (logS) might incorporate descriptors related to molecular size, polarity, and hydrogen bonding, but also potentially more complex electronic and topological descriptors.

Interactive Data Table: Hypothetical Descriptors for Aqueous Solubility (logS) Prediction of Analogues

| Analogue (R group) | Molecular Weight (MW) | TPSA (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors | Predicted logS (mol/L) |

| -CH₃ (Methyl) | 287.34 | 72.83 | 1 | 4 | -2.5 |

| -C₄H₉ (Butyl) | 329.42 | 72.83 | 1 | 4 | -3.8 |

| -C₈H₁₇ (Octyl) | 385.53 | 72.83 | 1 | 4 | -5.2 |

| -C₁₀H₂₁ (Decyl) | 413.58 | 72.83 | 1 | 4 | -6.1 |

| -C₁₂H₂₅ (Dodecyl) | 441.64 | 72.83 | 1 | 4 | -7.0 |

Chemical Reactivity Descriptors:

The chemical reactivity of this compound analogues can also be explored through QSPR by using quantum chemical descriptors. malayajournal.orgresearchgate.net These descriptors, derived from calculations based on density functional theory (DFT), can provide insights into the electronic structure and, consequently, the reactivity of the molecules. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap can be a measure of chemical stability.

A QSPR study focusing on the susceptibility of the ester groups to hydrolysis could correlate the rate of hydrolysis with descriptors such as the LUMO energy and the electrostatic potential at the carbonyl carbon atoms. A lower LUMO energy might suggest a greater susceptibility to nucleophilic attack.

Interactive Data Table: Hypothetical Quantum Chemical Descriptors for Reactivity Prediction

| Analogue (Substituent on Acetyl Group) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Stability |

| -CH₃ (Acetyl) | -6.85 | -0.95 | 5.90 | High |

| -CF₃ (Trifluoroacetyl) | -7.20 | -1.50 | 5.70 | Moderate |

| -NO₂ (Nitroacetyl) | -7.50 | -2.10 | 5.40 | Low |

Applications of Diethyl Acetylamino Decyl Propanedioate in Organic Synthesis

Diethyl(acetylamino)(decyl)propanedioate as a Key Intermediate in Complex Molecule Synthesis

The primary utility of this compound lies in its function as a masked form of a long-chain amino acid. The core structure, an acetylamino-substituted malonic ester, is a classic synthon for α-amino acids. The pre-installed decyl group on the α-carbon directs the synthesis towards a specific, non-proteinogenic amino acid.

The general synthetic pathway involves the hydrolysis of the two ester groups and the acetylamino group, followed by decarboxylation upon heating in an acidic aqueous solution. This straightforward, high-yielding process cleaves the ester and amide bonds and eliminates one of the carboxyl groups as carbon dioxide, resulting in the formation of 2-aminododecanoic acid.

This long-chain α-amino acid is a valuable building block for more complex molecular targets. Its incorporation can be crucial in the total synthesis of natural products or their analogues that feature lipophilic amino acid residues. Molecules requiring enhanced lipid solubility or specific interactions with biological membranes can be effectively constructed using this intermediate.

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| This compound | Aqueous Acid (e.g., HCl), Heat | 2-Aminododecanoic Acid | Hydrolysis and Decarboxylation |

Role in the Synthesis of Amino Acid Derivatives and Peptidomimetics (Purely Chemical Synthesis Perspective)

The significance of this is particularly evident in the field of peptidomimetics. Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties such as stability against enzymatic degradation or improved bioavailability. The incorporation of unnatural amino acids like 2-aminododecanoic acid is a key strategy in peptidomimetic design.

The long, hydrophobic decyl side chain of 2-aminododecanoic acid can dramatically alter the physicochemical properties of a peptide. When substituted for a natural amino acid in a peptide sequence, it can:

Introduce specific hydrophobic interactions with biological targets, such as receptor binding pockets.

Influence the secondary structure (e.g., alpha-helix or beta-sheet formation) of the peptide backbone.

The synthesis of such modified peptides relies on standard solid-phase or solution-phase peptide coupling techniques, where the custom-synthesized 2-aminododecanoic acid is used as one of the building blocks.

| Precursor | Derived Amino Acid | Application | Resulting Property Modification |

|---|---|---|---|

| This compound | 2-Aminododecanoic Acid | Incorporation into a peptide sequence | Increased lipophilicity, altered receptor binding, enhanced stability |

Utilization in the Construction of Heterocyclic Compounds

The 1,3-dicarbonyl functionality of malonic esters is a classic platform for the synthesis of six-membered heterocyclic rings through condensation reactions. This compound can be utilized in these reactions to produce highly substituted heterocycles.

A prominent example is the synthesis of barbituric acid derivatives (pyrimidinetriones). The reaction involves the condensation of a substituted malonic ester with urea (B33335) in the presence of a strong base like sodium ethoxide. brainly.in In this case, the reaction would yield 5-decyl-5-(acetylamino)barbituric acid. Similarly, condensation with thiourea (B124793) would produce the corresponding 2-thiobarbituric acid derivative. askfilo.com These compounds bear the decyl and acetylamino groups at the 5-position of the pyrimidine (B1678525) ring.

This approach offers a direct route to complex heterocyclic structures that would be difficult to synthesize otherwise. The substituents introduced by the malonate precursor can be tailored to tune the pharmacological or chemical properties of the resulting heterocycle.

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|---|

| This compound | Urea | Condensation | Barbituric Acid |

| This compound | Thiourea | Condensation | Thiobarbituric Acid |

| This compound | Amidines | Condensation | Pyrimidine |

This compound in Material Science Precursor Synthesis

The unique structure of this compound, combining a polar head (the acetylamino and diethyl ester groups) with a long nonpolar tail (the decyl group), makes it an interesting precursor for materials science applications.

One potential application is in the synthesis of specialized amphiphilic molecules or surfactants. By selectively modifying the ester or amino groups, molecules with tailored hydrophilic-lipophilic balance (HLB) could be created. Such molecules could have applications in emulsion formation, surface coatings, or as self-assembling materials for creating micelles or vesicles.

Furthermore, the amino acid derived from this compound, 2-aminododecanoic acid, can serve as a monomer for the synthesis of novel polymers. For instance, it could be polymerized to form a polyamide (a type of nylon) with long alkyl side chains. These side chains would impart significant hydrophobicity to the polymer, potentially leading to materials with properties such as:

Water repellency.

Low friction surfaces.

Unique thermal properties.

Self-assembly into ordered nanostructures.

These modified polymers could be explored for use in specialized coatings, membranes, or as additives to modify the properties of other bulk polymers.

Research on Derivatives and Analogues of Diethyl Acetylamino Decyl Propanedioate

Structural Modification Strategies

The molecular architecture of Diethyl(acetylamino)(decyl)propanedioate presents three primary domains for structural alteration: the decyl chain, the acetylamino group, and the diethyl ester moieties. Strategic modifications in these regions can lead to a vast library of new chemical entities.

The decyl chain, being a long alkyl substituent, significantly influences the lipophilicity and steric profile of the molecule. Modifications to this chain can modulate these properties. Common strategies include varying the chain length, introducing branching, and incorporating unsaturation or cyclic structures. For instance, shortening or lengthening the alkyl chain can impact the molecule's interaction with nonpolar environments. nih.gov The introduction of branching can increase steric hindrance, which may affect the reactivity of the molecule.

Table 1: Potential Modifications of the Decyl Chain

| Modification Type | Example of Altered Chain | Potential Impact |

|---|---|---|

| Chain Length Variation | Octyl, Dodecyl | Alters lipophilicity and solubility |

| Branching | Iso-decyl, 2-ethylhexyl | Increases steric bulk, affects packing |

| Unsaturation | Decenyl, Decynyl | Introduces rigidity and potential for further functionalization |

| Cyclic Structures | Cyclohexylmethyl, Phenylpropyl | Conformational constraint, potential for pi-stacking interactions |

The acetylamino group is a key functional moiety that can be modified to alter the electronic and hydrogen-bonding properties of the molecule. nih.gov Strategies for its modification include altering the acyl group or substituting the amide proton. For example, replacing the acetyl group with a larger acyl group like benzoyl can introduce aromatic character. N-alkylation or N-arylation can remove the hydrogen bond donor capability of the amide. organic-chemistry.org

Table 2: Potential Modifications of the Acetylamino Group

| Modification Type | Example of Modified Group | Potential Impact |

|---|---|---|

| Acyl Group Variation | Propionylamino, Benzoylamino | Alters steric and electronic properties |

| N-Alkylation | N-methyl-acetylamino | Removes hydrogen bond donor, increases steric hindrance |

| N-Arylation | N-phenyl-acetylamino | Introduces aromaticity, potential for electronic effects |

| Functional Group Conversion | Conversion to amine via hydrolysis | Changes basicity and reactivity |

The diethyl ester groups are susceptible to hydrolysis and can be varied to modulate the reactivity and solubility of the compound. ucalgary.ca The use of different alcohols during the synthesis of the malonic ester precursor can lead to a variety of ester derivatives. For instance, tert-butyl esters can be cleaved under milder acidic conditions compared to ethyl esters, offering a different deprotection strategy. Benzyl esters can be removed by hydrogenolysis, providing another orthogonal deprotection route.

Table 3: Potential Variations of the Ester Group

| Ester Type | Example of Ester Group | Key Feature |

|---|---|---|

| Methyl Esters | Dimethyl(acetylamino)(decyl)propanedioate | Less sterically hindered |

| tert-Butyl Esters | Di-tert-butyl(acetylamino)(decyl)propanedioate | Acid-labile, useful for selective deprotection |

| Benzyl Esters | Dibenzyl(acetylamino)(decyl)propanedioate | Removable by hydrogenolysis |

| Allyl Esters | Diallyl(acetylamino)(decyl)propanedioate | Cleavable under palladium catalysis |

Impact of Structural Changes on Reactivity and Selectivity

Structural modifications to this compound can have a profound impact on its chemical reactivity and selectivity in subsequent transformations.

Alterations of the Decyl Chain: Increasing the length or branching of the decyl chain can introduce significant steric hindrance around the central quaternary carbon. nih.gov This can decrease the rate of nucleophilic substitution reactions at this center. The presence of unsaturation in the chain can provide a site for electrophilic addition or cross-coupling reactions.

Modifications of the Acetylamino Group: The electronic nature of the acyl group can influence the acidity of the N-H proton and the nucleophilicity of the amide nitrogen. Electron-withdrawing groups on the acyl moiety can increase the acidity of the N-H proton, while electron-donating groups can have the opposite effect. Hydrolysis of the acetylamino group to a primary amine introduces a nucleophilic and basic center, opening up a wide range of possible reactions. researchgate.net

Ester Group Variations: The nature of the ester group primarily affects the conditions required for its hydrolysis or conversion to other functional groups. nih.gov For example, the use of bulky esters like di-tert-butyl esters can sterically shield the adjacent functional groups, potentially leading to different selectivity in reactions. The choice of ester also dictates the conditions for decarboxylation, a common subsequent step in malonic ester synthesis. wikipedia.org

Table 4: Summary of Structural Changes and Their Impact on Reactivity

| Structural Change | Impact on Reactivity | Impact on Selectivity |

|---|---|---|

| Increased decyl chain length/branching | Decreased reaction rates due to steric hindrance | May favor reactions at less hindered sites |

| Unsaturation in decyl chain | Allows for addition and cross-coupling reactions | Provides a site for regioselective functionalization |

| Electron-withdrawing acyl group | Increased acidity of N-H proton | May alter the site of deprotonation |

| Conversion of acetylamino to amino group | Introduces a nucleophilic and basic center | Enables a different set of chemical transformations |

| Variation of ester groups | Alters conditions for hydrolysis and decarboxylation | Allows for orthogonal deprotection strategies |

Combinatorial Chemistry Approaches for this compound Derivative Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of this compound derivatives. wikipedia.orgnih.govfiveable.me By systematically combining different building blocks corresponding to the three main points of modification, a diverse range of analogues can be generated. This approach is particularly well-suited for exploring the chemical space around the parent molecule to identify compounds with desired properties. nih.govopenaccessjournals.com

A typical combinatorial approach would involve a multi-step synthesis on a solid support or in a parallel solution-phase format. For instance, a library of alkylating agents could be used to introduce various "decyl-like" chains to a resin-bound acetamidomalonate ester. Subsequently, a diverse set of acylating agents could be employed to modify the amino group. Finally, cleavage from the resin would yield a library of final compounds.

Table 5: Hypothetical Combinatorial Library Design for this compound Derivatives

| Building Block Set 1 (Alkyl Halides) | Building Block Set 2 (Acylating Agents) | Building Block Set 3 (Ester Precursors) |

|---|---|---|

| 1-bromooctane | Acetyl chloride | Dimethyl malonate |

| 1-bromododecane | Propionyl chloride | Dibenzyl malonate |

| Benzyl bromide | Benzoyl chloride | Di-tert-butyl malonate |

| (3-bromopropyl)benzene | 4-Methoxybenzoyl chloride | Diallyl malonate |

Future Research Directions and Emerging Trends for Diethyl Acetylamino Decyl Propanedioate

Exploration of Novel Reaction Pathways